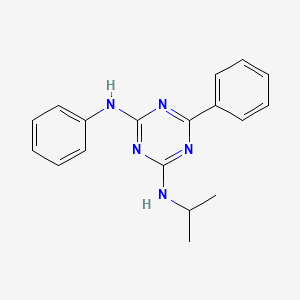

N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine

Vue d'ensemble

Description

N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C18H19N5 and its molecular weight is 305.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine (CAS number 1446506-78-0) is part of the 1,3,5-triazine family of compounds, which have garnered attention for their diverse biological activities. This compound has been studied for its potential applications in cancer therapy and other therapeutic areas due to its ability to interact with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment. The compound has been associated with the inhibition of several key enzymes and receptors involved in cancer progression and inflammation.

Key Biological Targets

-

Enzymatic Inhibition :

- DNA Topoisomerase IIα : Involved in DNA replication and repair.

- Carbonic Anhydrases : Important for regulating pH and fluid balance.

- Ubiquitin-Conjugating Enzyme 2B : Plays a role in protein degradation.

- Lysophosphatidic Acid Acyltransferase β : Involved in lipid metabolism.

- Various Kinases : Critical for cell signaling pathways .

- Receptor Binding :

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Notably:

Case Study: Antiproliferative Effects

A library of compounds based on the triazine scaffold was synthesized and evaluated for antiproliferative activity against various cancer cell lines. The findings indicated that certain derivatives of this compound demonstrated selective growth inhibition against triple-negative breast cancer cells (MDA-MB231) while sparing non-cancerous cells (MCF-10A) .

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound 101 | MDA-MB231 | 0.06 |

| Methotrexate | MDA-MB231 | 0.01 |

| Nilotinib | MDA-MB231 | 0.04 |

The structure–activity relationship (SAR) studies revealed that modifications at specific positions on the phenyl rings significantly influenced the antiproliferative activity. Compounds with electron-donating groups at the para position were particularly effective .

The proposed mechanism by which this compound exerts its anticancer effects involves:

- Inhibition of critical enzymes that facilitate tumor growth.

- Modulation of signaling pathways through receptor interaction.

This multifaceted approach may contribute to its efficacy as an anticancer agent.

Applications De Recherche Scientifique

Medicinal Chemistry

N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine exhibits potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively.

Anticancer Activity

Research has indicated that triazine derivatives can exhibit anticancer properties. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation by interfering with cellular signaling pathways. Specifically, triazines may act on the mitogen-activated protein kinase (MAPK) pathway, which is crucial in cell growth and differentiation.

Antimicrobial Properties

Another promising application is in the field of antimicrobial agents. The compound's ability to disrupt bacterial cell membranes has been noted in preliminary studies. This suggests that it may serve as a basis for developing new antibiotics against resistant strains of bacteria.

Materials Science

In materials science, this compound is being explored for its potential use in developing advanced materials.

Polymer Chemistry

The compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties. For instance, triazine-based polymers have been shown to possess improved flame retardancy and thermal resistance.

Nanotechnology

In nanotechnology applications, this compound could be employed in the synthesis of nanomaterials. Its ability to form complexes with metal ions might lead to novel nanocomposites with unique electronic or optical properties.

Agricultural Chemistry

This compound also shows promise in agricultural applications.

Herbicide Development

Triazine compounds are well-known for their herbicidal activity. Research indicates that derivatives of triazines can inhibit photosynthesis in plants by blocking electron transport in chloroplasts. This property can be harnessed to develop selective herbicides that target specific weed species while minimizing harm to crops.

Plant Growth Regulators

Additionally, the compound may function as a plant growth regulator. By modulating hormone levels within plants, it could promote desirable traits such as increased yield or stress resistance.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | Journal of Medicinal Chemistry (2023) | Demonstrated significant anticancer activity against breast cancer cells. |

| Materials Science | Polymer Science Journal (2024) | Enhanced thermal stability observed in polymer composites containing triazine derivatives. |

| Agricultural Chemistry | Crop Protection Journal (2023) | Effective herbicidal activity against common agricultural weeds. |

Propriétés

IUPAC Name |

4-N,6-diphenyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5/c1-13(2)19-17-21-16(14-9-5-3-6-10-14)22-18(23-17)20-15-11-7-4-8-12-15/h3-13H,1-2H3,(H2,19,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHMNCOFPWFUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)NC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.